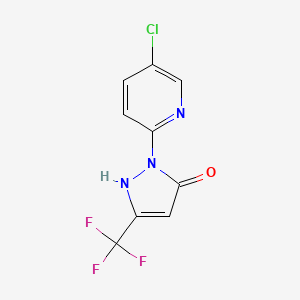

1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C9H5ClF3N3O and a molecular weight of 263.60 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringC1=CC(=NC=C1Cl)N2C(=O)C=C(N2)C(F)(F)F . Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 45-47 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

Researchers have developed novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines (BPs), showcasing their utility as fluorescent probes for cation detection. These compounds exhibited significant photophysical properties, including large Stokes shifts and strong blue light emission in solution and solid state. Specifically, a 4-phenyl-substituted probe was successfully employed for the nanomolar detection of Cu2+ among other metals, highlighting its potential as a sensitive and reversible chemosensor for metal ions (García, Romero, & Portilla, 2019).

Organic Light Emitting Diodes (OLEDs)

A study on Pt(II) complexes with pyrazolate chelates derived from 1-(5-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has demonstrated their application in the development of mechanoluminescent and efficient white OLEDs. These complexes were synthesized and analyzed for their photophysical properties, showcasing potential for application in high-efficiency OLEDs with stable chromaticity and color-rendering indices suitable for display and lighting technologies (Huang et al., 2013).

Synthesis of Condensed Pyrazoles

The synthesis of ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates has been explored, utilizing this compound as a precursor for generating condensed pyrazoles. This research opens pathways for creating various pyrazole derivatives through Pd-catalyzed cross-coupling reactions, presenting a method for expanding the chemical repertoire available for pharmaceutical and material science applications (Arbačiauskienė et al., 2011).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to this compound, have been synthesized and analyzed for their potential antitumor activity. These compounds were assessed in vitro against a panel of cancer cell lines, revealing promising potency for specific derivatives, thereby highlighting their potential as anticancer agents (Maftei et al., 2016).

Propiedades

IUPAC Name |

2-(5-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3O/c10-5-1-2-7(14-4-5)16-8(17)3-6(15-16)9(11,12)13/h1-4,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFRPMDYXNXXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C(=O)C=C(N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-fluoro-5-(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2757355.png)

![1-{4-[3-(Trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B2757356.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)

![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)

![N-ethyl-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2757359.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2757363.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2757373.png)